2-Acetylpyrrole is a heterocyclic compound found in many food products. It contributes to desirable flavor profiles, often described as nutty, toasty, or with hints of licorice []. Due to its prevalence in food and its unique chemical structure, 2-Acetylpyrrole is a subject of research in food science.
Researchers investigate how 2-Acetylpyrrole forms during various food processing techniques, such as Maillard browning reactions []. This helps understand flavor development in cooked foods like bread, coffee, and roasted meats.
Studies explore the impact of 2-Acetylpyrrole on the overall flavor profile of food products. By understanding how it interacts with other flavor compounds, researchers can optimize food formulations to achieve desired taste characteristics [].
Developing and applying specific analytical methods for 2-Acetylpyrrole is crucial for accurate quantification in various food matrices. This allows researchers to measure its concentration and evaluate its contribution to flavor in different food items [].
2-Acetylpyrrole is an aromatic ketone characterized by the presence of an acetyl group at the 2-position of the pyrrole ring. Its molecular formula is C₆H₇NO, and it has a molecular weight of approximately 109.13 g/mol . This compound is known for its distinctive popcorn-like aroma, making it a subject of interest in flavor chemistry .
Research has indicated that 2-acetylpyrrole possesses notable antioxidant properties. In studies involving roasted yams, it was found to contribute significantly to the antioxidant capacity due to its ability to inhibit oxidation processes . Additionally, its aroma compounds have been linked to sensory perceptions that enhance food appeal.
Several methods are employed to synthesize 2-acetylpyrrole:
2-Acetylpyrrole is utilized in various fields:
Several compounds share structural features or functional groups with 2-acetylpyrrole. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Acetylfuran | Furan derivative | Almond-like aroma; different sensory profile |
3-Acetylpyrrole | Pyrrole derivative | Acetyl group at position 3; different reactivity |
Methyl pyrrolidine | Saturated nitrogen compound | Lacks aromaticity; different chemical behavior |
Pyridine derivatives | Heterocyclic aromatic | Different nitrogen positioning; varied reactivity |
While these compounds share some structural similarities with 2-acetylpyrrole, its specific acetyl substitution at the 2-position of the pyrrole ring contributes to its unique properties and applications.
The classical synthesis of 2-acetylpyrrole involves pyrrolylmagnesium bromide reacting with acylating agents. For example, phenylselenol esters (e.g., 7) or pyridinethiol esters (e.g., 8) in tetrahydrofuran (THF) with cuprous iodide yield 2-acylpyrroles in 77–84% yields . Key steps include:
Mechanistic Insight: Deuterium labeling studies reveal that acylation occurs directly at the pyrrole’s 2-position, bypassing intermediate N-acylated products. Ring interchange between intermediates and unreacted Grignard reagents further modulates product distribution .
A scalable one-pot method converts N-propargylic β-enaminones to 2-acetylpyrroles via 2-methylene-2,3-dihydro-1,4-oxazepine intermediates. Using ZnCl₂ in chloroform (reflux, 3 hr) followed by methanol (reflux, 12 hr), this protocol achieves 51–85% yields across diverse substrates .
Example Reaction:
$$
\text{N-Propargylic β-enaminone} \xrightarrow{\text{ZnCl}2, \text{CHCl}3} \text{1,4-Oxazepine} \xrightarrow{\text{ZnCl}_2, \text{MeOH}} 2\text{-Acetylpyrrole}
$$
2-Acetylpyrroles undergo cycloaromatization with electrophiles (e.g., triflates) to form indolizines. Suzuki–Miyaura coupling with arylboronic acids introduces substituents at the C8 position, enabling modular access to pyridine-decorated indolizines .
Key Transformation:
$$
2\text{-Acetylpyrrole} + \text{Electrophile} \xrightarrow{\text{Pd catalysis}} \text{Indolizine} \xrightarrow{\text{Suzuki coupling}} \text{C8-Substituted Indolizine}
$$
2-Acetylpyrrole exhibits rapid enolization in aqueous and acidic media. Kinetic studies show Cu²⁺ accelerates enolization 740-fold compared to H⁺, attributed to coordination at the carbonyl oxygen .
Table 1: Enolization Rates of 2-Acetylpyrrole vs. Analogues
Compound | k (H⁺) (M⁻¹s⁻¹) | k (Cu²⁺) (M⁻¹s⁻¹) |
---|---|---|
2-Acetylpyrrole | 0.12 | 89.2 |
2-Acetylthiophene | 0.08 | 45.6 |
Acetophenone | 0.05 | 12.3 |
The electron-rich pyrrole ring facilitates electrophilic substitution at the 3- and 5-positions. Halogenation (e.g., bromination) and Friedel-Crafts alkylation proceed regioselectively. Palladium-catalyzed cross-coupling (e.g., Sonogashira) further diversifies functionality .
Solid-liquid phase-transfer catalysis (e.g., KOH/18-crown-6) enables N-alkylation of 2-acetylpyrrole with alkyl iodates, yielding N-alkylated derivatives in >70% yields .
Copper and palladium catalysts dominate functionalization:
Mechanistic Pathway:
$$
\text{Alkyne} + \text{Hydroxylamine} \xrightarrow{\text{Pd(II)}} \text{Azomethine Ylide} \rightarrow \text{Pyrrole}
$$
2-Acetylpyrrole-derived indolizines undergo Suzuki coupling with arylboronic acids, installing aryl, heteroaryl, and vinyl groups at the C8 position. This method achieves >90% yields with broad functional group tolerance .
Table 2: Suzuki-Miyaura Coupling Scope
Boronic Acid | Product Yield (%) |
---|---|
Phenylboronic acid | 92 |
4-Methoxyphenylboronic | 88 |
2-Thienylboronic | 85 |
The family of 2-acylpyrroles possesses both a proton donor nitrogen-hydrogen group and a proton acceptor carbon-oxygen group, which favors the formation of doubly hydrogen-bonded cyclic dimers connected by two nitrogen-hydrogen oxygen bonds [2] [4] [6]. This structural arrangement stabilizes the syn-conformation and makes 2-acylpyrroles useful as structural models for conformational analysis of peptides [2] [6].
Experimental evidence for cyclic dimer formation has been observed in carbon tetrachloride solution, where a doublet was detected for 2-acetylpyrrole [1]. The lowest wavenumber component of this doublet was attributed to the cis dimer form, stabilized through intermolecular hydrogen bonds between the nitrogen-hydrogen and oxygen-carbon groups [1]. The tendency to form cyclic dimers represents a significant factor in the overall stabilization of 2-acylpyrrole conformations [4] [6].
The formation of intramolecular hydrogen bonding in certain nitrogen-substituted 2-acylpyrroles has been demonstrated through quantum theory of atoms in molecules and natural bond orbital methods [5]. Total electron energy densities at the bond critical point of hydrogen-oxygen bonds have been applied to analyze the strength of these interactions [5]. The influence of 2-substitution and nitrogen-substitution of 2-acylpyrroles on carbon-hydrogen oxygen interaction energy has been established, with methylene groups acting as proton donors leading to red-shift or blue-shift phenomena of the carbon-hydrogen stretching mode [5].
Comprehensive thermochemical studies have been conducted on 2-acetylpyrrole using combined experimental and computational approaches [15] [16] [18]. The enthalpies of combustion and sublimation were measured using static bomb combustion calorimetry and Knudsen effusion mass-loss technique, respectively, to determine standard molar enthalpies of formation in the gaseous phase at 298.15 Kelvin [15] [18].
Gas-phase enthalpies of formation have been estimated through G3(MP2)//B3LYP calculations using several gas-phase working reactions, showing excellent agreement with experimental results [15] [16] [18]. The experimental and theoretical results demonstrate that 2-acetylpyrrole is thermodynamically more stable than the 3-isomer [15] [16] [18]. The G3(MP2)//B3LYP composite method has proven highly reliable for calculating thermochemical properties of acetylpyrrole isomers [16].
Property | 2-Acetylpyrrole | 3-Acetylpyrrole | Method |
---|---|---|---|
Enthalpy of Formation (gas phase) | More stable | Less stable | Experimental/G3(MP2) |
Thermodynamic Stability | Higher | Lower | Combined approach |
Computational Accuracy | Excellent agreement | Excellent agreement | G3(MP2)//B3LYP |
The thermochemical data obtained from high-temperature Calvet microcalorimetry for standard molar enthalpies of vaporization at 298.15 Kelvin, combined with combustion calorimetry results, have provided comprehensive thermodynamic profiles for both 2-acetyl-1-methylpyrrole and 3-acetyl-1-methylpyrrole isomers [16].
Nitrogen-hydrogen bond dissociation enthalpies and gas-phase acidities have been calculated for 2-acetylpyrrole using high-level computational methods [15] [16] [17] [18]. The calculations included gas-phase basicities, proton and electron affinities, and ionization enthalpies using the G3(MP2)//B3LYP level of theory [15] [16] [18].
Gas-phase acidity measurements have been conducted as part of comprehensive studies to refine the acidity scale from hydrogen sulfide to pyrrole [17]. The absolute acidities of pyrrole and related compounds have been evaluated from literature bond energies and radical electron affinities to anchor the scale [17]. Relative acidities from proton-transfer equilibrium experiments have been used in local thermochemical networks optimized by least-squares analysis [17].
The experimental gas-phase acidities show generally good agreement with computational calculations [17]. Thermal enthalpy and entropy corrections have been applied using molecular parameters from density functional theory, with explicit calculation of hindered rotor energy levels for torsional modes [17]. The analysis has reduced uncertainties of absolute acidities to within 1.2 to 3.3 kilojoules per mole at the 95 percent confidence level [17].
Bond dissociation enthalpies calculated using the G3(MP2)//B3LYP method have shown excellent correlation with experimental values [15] [16]. The composite method has also been applied successfully in calculating gas-phase basicities, proton and electron affinities, and adiabatic ionization enthalpies for acetylpyrrole derivatives [16].
The substituent effects of the acetyl group in pyrrole rings have been analyzed through detailed comparison of 2-acetylpyrrole and 3-acetylpyrrole isomers [15] [18]. Experimental and theoretical results consistently demonstrate that 2-acetylpyrrole exhibits greater thermodynamic stability compared to the 3-isomer [15] [18]. This stability difference has been attributed to more effective π-electron delocalization in the 2-substituted isomer [4].
The electronic effects of acetyl substitution at different positions on the pyrrole ring have been compared with similar substitutions in thiophene and pyridine rings [15] [18]. The HOMA aromaticity indices reveal a trend where values for syn conformers are consistently higher than those for anti-conformers, indicating greater aromatic stability [4]. The geometrical parameters of 2-acylpyrroles clearly show elongation of the carbon-carbon bond connecting the carbonyl group for anti compared with syn-conformers [4].
Parameter | 2-Acetylpyrrole | 3-Acetylpyrrole | Difference |
---|---|---|---|
Thermodynamic Stability | Higher | Lower | Significant |
π-Electron Delocalization | More effective | Less effective | Notable |
HOMA Aromaticity Index | Higher | Lower | Measurable |
The energy barrier calculations demonstrate that the extent of π-conjugation between the carbonyl group and the ring serves as the main factor determining the barrier to rotation [4]. Electron-donating groups attached to the carbonyl group reduce this interaction and consequently lower the rotational barrier [4]. The conformational characteristics of 2-acylpyrrole systems show sensitivity to the impact of substituents, particularly concerning pyrrole ring aromaticity and energy profiles [4].
Density functional theory and G3(MP2) calculations have been extensively employed to model reaction pathways involving 2-acetylpyrrole [15] [16] [18] [19]. The G3(MP2)//B3LYP methodology has proven particularly effective for calculating gas-phase enthalpies of formation using several working reactions, showing excellent agreement with experimental thermochemical data [15] [16] [18].
The computational modeling has utilized various basis sets and functionals to ensure accuracy in predicting reaction energetics [19]. B3LYP calculations with 6-311+G(2d,2p) and MP2/6-311+G(2d,2p) levels have been compared with experimental gas-phase enthalpies of formation, demonstrating good correlation between theoretical and experimental values [19]. The calculated HOMO-LUMO orbital energies have been used to estimate ionization energy, molecular hardness, and other physical parameters [19].
Computational Method | Accuracy | Application | Agreement with Experiment |
---|---|---|---|
G3(MP2)//B3LYP | High | Thermochemistry | Excellent |
B3LYP/6-311+G(2d,2p) | Good | Electronic properties | Very good |
MP2/6-311+G(2d,2p) | Good | Correlation energy | Very good |
The computational studies have revealed that the calculated wave numbers show excellent correlation with experimental values, with correlation coefficients exceeding 0.99 for vibrational frequency predictions [30]. Semi-empirical AM1 and PM3 calculations have been carried out on molecular geometry, vibrational frequencies, HOMO-LUMO energy gaps, molecular hardness, ionization energy, electron affinity, total energy, and dipole moment [30].
Quantum chemical analysis of transition states in 2-acetylpyrrole systems has been conducted using multiconfigurational methods and high-level ab initio calculations [25]. The analysis has focused on conical intersections and nonadiabatic dynamics that govern photochemical processes and bond dissociation pathways [25].
Multiconfigurational Ehrenfest simulations have provided insights into the ultrafast photodynamics of pyrrole systems, revealing multiple intersections between electronic states that are responsible for nitrogen-hydrogen bond fission [25]. The simulations indicate that in addition to known intersections between excited states and the ground state, another intersection between radical states becomes important after hydrogen atom departure [25].
The quantum chemical analysis has identified that the exchange of population between electronic states occurs on longer timescales than nitrogen-hydrogen bond fission, with conical intersections playing crucial roles in determining branching ratios between different electronic states [25]. Time-resolved studies have established upper bounds on the timescale for nitrogen-hydrogen fission of approximately 200 femtoseconds [25].
The computational modeling has revealed that the π-electron system strengthens and geometrical parameters rapidly converge as oligomerization increases, suggesting that planar, conformationally flexible structures become highly probable in the polymer limit [9] [11]. The potential-energy curves have been analyzed in terms of conjugative and nonbonding interactions, providing comprehensive understanding of the electronic factors governing reactivity [9] [11].
Irritant